2,6-Dinitropyridine
Overview
Description
2,6-Dinitropyridine is a nitrogen-containing heterocyclic compound characterized by the presence of two nitro groups attached to the pyridine ring at the 2 and 6 positions. This compound is known for its energetic properties and is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitropyridine can be synthesized through the nitration of 2,6-diaminopyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dinitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocycles and energetic materials.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-dinitropyridine involves its interaction with molecular targets through its nitro groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include the formation of nitroso and hydroxylamine derivatives, which can further react with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2,6-Dinitropyridine can be compared with other similar compounds, such as:
2,4,6-Trinitropyridine: Known for its higher density and thermal stability.
2,6-Diamino-3,5-dinitropyridine: Exhibits different reactivity due to the presence of amino groups.
2,4-Dinitropyridine: Has different energetic properties and stability compared to this compound.
Uniqueness: this compound is unique due to its specific arrangement of nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound in the synthesis of high-energy materials and in various scientific research applications .
Properties
IUPAC Name |
2,6-dinitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-5(6-4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZCHYBKFHHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603054 | |
Record name | 2,6-Dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-62-2 | |
Record name | 2,6-Dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14916-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,6-dinitropyridine derivatives?
A1: Several research papers highlight the synthesis of this compound derivatives from readily available starting materials like 3,5-dichloropyridine. The synthetic strategies often involve a series of reactions:
- Methoxylation: Substitution of chlorine atoms with methoxy groups using sodium methoxide. [, ]
- Nitration: Introduction of nitro groups using nitric acid under controlled conditions. [, , , ]
- Ammonolysis: Replacing chlorine atoms with amino groups using ammonia. []
Q2: How does the structure of this compound derivatives influence their properties?
A2: The presence of two nitro groups at the 2 and 6 positions of the pyridine ring significantly influences the properties of these compounds:
- Electron-withdrawing effect: Nitro groups are strongly electron-withdrawing, which impacts the reactivity of the pyridine ring and can influence its interactions with other molecules. []
- Steric hindrance: The nitro groups are bulky substituents that can hinder the approach of other molecules, potentially affecting reaction rates and selectivity. []
- Crystal structure: In the case of 3-chloro-5-methoxy-2,6-dinitropyridine, X-ray crystallography revealed that the nitro groups are twisted out of the plane of the pyridine ring, with dihedral angles of 33.12° and 63.66°. This conformation can influence intermolecular interactions in the solid state. []
Q3: What analytical techniques are commonly used to characterize this compound derivatives?
A3: Researchers employ various analytical techniques to confirm the structure and purity of synthesized this compound derivatives:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about the number and type of hydrogen atoms in the molecule and their chemical environment. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, , ]
- Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides information about its fragmentation pattern. [, ]
- Elemental Analysis: This technique confirms the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the synthesized compound, verifying its purity and elemental ratios. [, ]
Q4: What are the potential applications of this compound derivatives?
A4: While the provided research focuses primarily on synthesis and characterization, 2,6-dinitropyridines, like other nitro-containing heterocycles, are considered important building blocks in the development of:
- High energy density materials (HEDMs): The presence of multiple nitro groups and nitrogen atoms within the ring structure contributes to their potential as energetic materials. []
Q5: What are the safety considerations associated with handling this compound derivatives?
A5: Given their potential as energetic materials, handling this compound derivatives requires caution.
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